MCT1 Potency: BAY-8002 Demonstrates Low Nanomolar Activity Across Species
BAY-8002 is a potent MCT1 inhibitor with IC50 values ranging from 3 to 85 nM depending on the assay and species. In a direct head-to-head comparison, BAY-8002 exhibited an IC50 of 85 nM in DLD-1 cells, while its inhibitory effect on MCT4 in EVSA-T cells was negligible (>50 µM) [1]. Compared to other MCT1 inhibitors, AZD3965 and AR-C155858 show slightly different potency ranges (e.g., Ki values of 1.6 nM and 2.3 nM respectively), but BAY-8002's consistent low nanomolar activity across multiple species (rat, human, mouse) and assays is well-documented .
| Evidence Dimension | MCT1 inhibition (IC50) and MCT4 selectivity |
|---|---|
| Target Compound Data | MCT1: 85 nM (DLD-1 cells); MCT4: >50 µM (EVSA-T cells) [1] |
| Comparator Or Baseline | AZD3965 (MCT1 Ki = 1.6 nM) ; AR-C155858 (MCT1 Ki = 2.3 nM) |
| Quantified Difference | BAY-8002 shows >500-fold selectivity for MCT1 over MCT4. AZD3965 shows ~6-fold selectivity for MCT1 over MCT2. |
| Conditions | DLD-1 human colorectal adenocarcinoma cells (MCT1-expressing) and EVSA-T human breast cancer cells (MCT4-expressing); pH-dependent SNARF-5 fluorescence assay [1]. |
Why This Matters
The high selectivity of BAY-8002 for MCT1 over MCT4 minimizes confounding off-target effects in experiments where MCT1-specific inhibition is required, particularly in models where MCT4 expression is variable.
- [1] Quanz M, Bender E, Kopitz C, et al. Preclinical Efficacy of the Novel Monocarboxylate Transporter 1 Inhibitor BAY-8002 and Associated Markers of Resistance. Mol Cancer Ther. 2018;17(11):2285-2296. View Source
